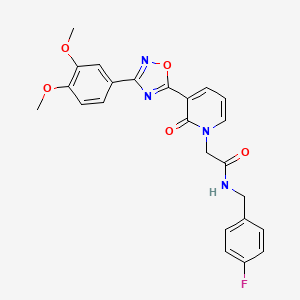
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O5 and its molecular weight is 464.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C21H23N3O5, with a molecular weight of approximately 429.5 g/mol. Its structure includes a 1,2,4-oxadiazole moiety and a pyridine ring, which are known to contribute to various biological activities.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study evaluating a series of 1,2,4-oxadiazole derivatives found that certain compounds demonstrated potent cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group in the structure was noted to enhance the anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study focused on similar oxadiazole derivatives reported selective inhibition of BuChE, which is relevant for treating neurodegenerative diseases like Alzheimer's . The specific activity of our compound in this regard remains to be fully elucidated but is promising based on structural analogs.
Toxicity Studies
Toxicological evaluations are crucial for understanding the safety profile of new compounds. In vivo studies using animal models have shown varying degrees of toxicity associated with related oxadiazole compounds. For instance, toxicity assessments in zebrafish and mice revealed that certain derivatives could induce necrosis in tissues at higher concentrations while demonstrating lower toxicity at therapeutic doses .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound likely involve:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Enzyme Interaction : Binding to AChE and BuChE may alter neurotransmitter levels, impacting neuronal function.
- Cell Cycle Regulation : Modulation of cell cycle checkpoints could lead to inhibited proliferation in tumor cells.
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O5/c1-32-19-10-7-16(12-20(19)33-2)22-27-23(34-28-22)18-4-3-11-29(24(18)31)14-21(30)26-13-15-5-8-17(25)9-6-15/h3-12H,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWLQDPBNPCKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














